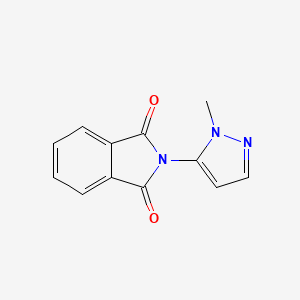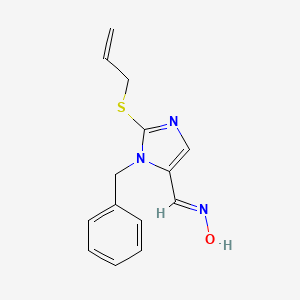
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a complex organic compound known for its multifaceted applications in various fields, including chemistry, biology, medicine, and industry. This compound combines a cyclopropanecarboxamido group, a thiadiazole ring, a pyranone structure, and a chlorobenzoate moiety, making it unique and versatile for several scientific explorations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate typically involves multiple steps. Starting with the preparation of the 1,3,4-thiadiazole ring through the cyclization of thiosemicarbazide with carbon disulfide, this ring is then modified to introduce the cyclopropanecarboxamido group. The 4-oxo-4H-pyran-3-yl structure is obtained via a Knoevenagel condensation reaction, followed by the introduction of the 4-chlorobenzoate moiety using a coupling reaction with appropriate chlorobenzoic acid derivatives. The conditions usually involve mild bases or acidic catalysts to facilitate each step.
Industrial Production Methods:
On an industrial scale, the synthesis is often optimized for yield and purity, employing continuous flow processes and automated reaction monitoring. The use of green chemistry principles, such as solvent recycling and catalytic efficiency, is common to minimize the environmental impact of production.
Análisis De Reacciones Químicas
Types of Reactions:
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate undergoes several reactions, including:
Oxidation: The thiadiazole ring can be oxidized under controlled conditions, leading to sulfur-oxide derivatives.
Reduction: Reduction of the cyclopropanecarboxamido group can yield secondary amine derivatives.
Substitution: The 4-chlorobenzoate moiety can undergo nucleophilic aromatic substitution with various nucleophiles.
Common Reagents and Conditions:
For oxidation, reagents such as hydrogen peroxide or potassium permanganate are used. Reduction reactions often employ hydrogen gas or hydrides like lithium aluminum hydride. Substitution reactions typically require strong bases or nucleophiles like sodium hydride or Grignard reagents.
Major Products:
The products formed from these reactions include sulfoxides and sulfones (oxidation), secondary amines (reduction), and substituted benzoates (substitution).
Aplicaciones Científicas De Investigación
Applications in Chemistry:
This compound serves as a precursor for synthesizing more complex organic molecules and as a probe in mechanistic organic chemistry studies.
Applications in Biology and Medicine:
In biology, it is used for studying enzyme interactions and as a potential ligand in drug discovery. Medically, it holds promise for its antibacterial and antifungal properties, given its structural features that can interfere with microbial cell processes.
Applications in Industry:
The compound is also utilized in the development of advanced materials, including polymer precursors and specialty coatings, due to its unique reactivity and functional group versatility.
Mecanismo De Acción
The mechanism by which this compound exerts its effects, particularly in a biological context, involves interaction with cellular enzymes and proteins. The 1,3,4-thiadiazole ring and cyclopropanecarboxamido group are crucial for binding to specific molecular targets, disrupting normal cellular functions. The pyranone structure aids in membrane permeability, enhancing its bioavailability.
Comparación Con Compuestos Similares
When compared with compounds like 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole derivatives without the pyranone or benzoate groups, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate exhibits enhanced reactivity and broader application potential due to the additional functional groups.
Similar Compounds:
5-(cyclopropanecarboxamido)-1,3,4-thiadiazole
6-(methylthio)-4-oxo-4H-pyran-3-yl benzoates
4-chlorobenzoic acid derivatives
These compounds share some structural similarities but differ in their reactivity and application scope, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S2/c20-12-5-3-11(4-6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEJNLNNPAZOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2940679.png)





![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)



![benzyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate](/img/structure/B2940698.png)
